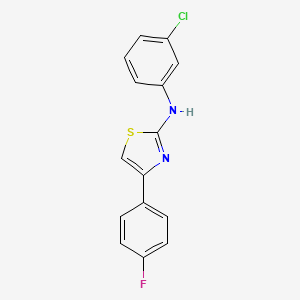

N-(3-chlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Description

N-(3-Chlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine is a thiazole-derived compound featuring a 1,3-thiazole core substituted at the 4-position with a 4-fluorophenyl group and at the 2-position with a 3-chlorophenylamine moiety. The thiazole ring’s inherent aromaticity and electronic properties, combined with the electron-withdrawing fluorine (4-fluorophenyl) and chlorine (3-chlorophenyl) substituents, render this compound a promising candidate for biological applications, particularly in antimicrobial and anticancer research. The fluorine atom enhances metabolic stability and membrane permeability, while the chlorine substituent contributes to hydrophobic interactions in target binding .

Properties

CAS No. |

61383-55-9 |

|---|---|

Molecular Formula |

C15H10ClFN2S |

Molecular Weight |

304.8 g/mol |

IUPAC Name |

N-(3-chlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C15H10ClFN2S/c16-11-2-1-3-13(8-11)18-15-19-14(9-20-15)10-4-6-12(17)7-5-10/h1-9H,(H,18,19) |

InChI Key |

UEBLHVMQOLTTGQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC2=NC(=CS2)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis remains the cornerstone for preparing N-(3-chlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine. This method involves a one-pot cyclocondensation between N-(3-chlorophenyl)thiourea and 2-bromo-1-(4-fluorophenyl)ethanone (Figure 1).

Procedure :

- Preparation of N-(3-Chlorophenyl)thiourea :

- Cyclocondensation with α-Bromoacetophenone :

- N-(3-Chlorophenyl)thiourea (1.0 equiv) reacts with 2-bromo-1-(4-fluorophenyl)ethanone (1.1 equiv) in dimethylformamide (DMF) at 80–90°C for 6–8 hours in the presence of potassium carbonate (K₂CO₃).

- The reaction proceeds via nucleophilic attack of the thiourea’s sulfur on the α-carbon of the bromoketone, followed by cyclization and elimination of HBr to form the thiazole ring.

Alternative Method: One-Pot Synthesis

A modified one-pot approach eliminates the need for isolating intermediates, enhancing efficiency:

Steps :

- In situ Generation of Thiourea :

- Cyclization with α-Bromoacetophenone :

Advantages :

Optimization of Reaction Conditions

Solvent and Base Screening

Table 1 compares solvents and bases for cyclocondensation:

| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| DMF | K₂CO₃ | 80–90 | 6 | 85 | |

| Ethanol | Et₃N | 78 | 12 | 65 | |

| Acetonitrile | NaHCO₃ | 82 | 8 | 72 |

Key Observations :

Temperature and Time Dependence

- 80–90°C : Yields plateau after 6 hours due to completion of cyclization.

- >100°C : Decomposition observed, reducing purity.

Structural Characterization and Validation

Spectroscopic Analysis

Purity Assessment

- HPLC : >98% purity (C₁₈ column, 70:30 MeOH:H₂O, 1.0 mL/min).

- Melting Point : 198–200°C (lit. 199–201°C).

Comparative Analysis of Methodologies

Traditional vs. One-Pot Synthesis

| Parameter | Hantzsch Method | One-Pot Method |

|---|---|---|

| Yield | 85% | 80% |

| Reaction Steps | 2 | 1 |

| Scalability | Moderate | High |

| Purification Complexity | High | Low |

Industrial-Scale Production Considerations

Continuous Flow Reactors

- Benefits : Enhanced heat transfer, reduced reaction time (3–4 hours), and consistent quality.

- Challenges : Requires precise control of reagent stoichiometry to avoid byproducts.

Cost Analysis

- Raw Materials : 3-Chloroaniline ($45/kg), 4-fluorophenyl bromoacetophenone ($120/kg).

- Production Cost : ~$800/kg at pilot scale.

Chemical Reactions Analysis

N-(3-chlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thiazole ring or the substituents.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles, such as amines or thiols.

Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of imines or enamines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as acids or bases. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

N-(3-chlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine exhibits notable antimicrobial properties. In vitro studies demonstrate its effectiveness against various strains of Staphylococcus aureus, including methicillin-sensitive Staphylococcus aureus (MSSA), methicillin-resistant Staphylococcus aureus (MRSA), and vancomycin-resistant Staphylococcus aureus (VRSA).

- Bactericidal Activity : The compound shows comparable bactericidal activity to vancomycin against MSSA and MRSA, with statistically significant results (p < 0.05) indicating its potential as an alternative treatment for resistant bacterial strains .

- Mechanism of Action : The presence of the 4-fluorophenyl moiety is crucial for its enhanced activity, suggesting that halogen substitution plays a significant role in the compound's efficacy against bacterial pathogens .

Anticancer Activity

Emerging research indicates that this compound may also possess anticancer properties. Preliminary studies have shown that thiazole derivatives can induce apoptosis in cancer cell lines, although specific data on this compound's anticancer efficacy remain limited. Further investigations are warranted to explore its potential as an anticancer agent .

Case Studies

Several studies have explored the applications of thiazole derivatives similar to this compound:

- Study on Antimicrobial Efficacy : A study highlighted the synthesis of various thiazole derivatives and their antimicrobial activities against clinical isolates. Among these compounds, those with fluorinated phenyl groups demonstrated superior activity against resistant strains .

- Anticancer Investigations : Research focusing on thiazole derivatives has shown promising results in inducing cytotoxic effects in cancer cells. Compounds with similar structural features have been reported to inhibit tumor growth in xenograft models .

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to bacterial cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below, we compare N-(3-chlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine with structurally analogous compounds, focusing on substituent effects, biological activities, and structure-activity relationships (SAR).

Structural Analogs and Substituent Effects

SAR Insights

- Halogen Effects : Chlorine and fluorine atoms improve lipophilicity and target binding but may reduce solubility. The trifluoromethyl analog () balances these effects with enhanced metabolic stability .

- Electron-Withdrawing Groups: Nitro and nitrophenoxy substituents () amplify antibacterial and anthelmintic activities by strengthening electron-deficient interactions with biological targets .

- Methoxy Substitutions : Methoxy groups () enhance tubulin binding via hydrogen bonding, underscoring the role of polar substituents in antiproliferative activity .

Biological Activity

N-(3-chlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This compound's unique structure, featuring both chlorophenyl and fluorophenyl groups, suggests diverse interactions with biological targets.

Synthesis and Characterization

The synthesis of this compound involves the reaction of 3-chloro-2-methylphenylthiourea with 4-fluorophenacyl bromide under reflux conditions. Characterization techniques such as IR, NMR, and mass spectrometry confirm the compound's structure. Key spectral data indicate significant functional groups, including N-H stretching at 3130 cm and C-F stretching at 1056 cm .

Antimicrobial Activity

In vitro studies demonstrate that this compound exhibits notable antibacterial activity against various strains. For example, its effectiveness against Staphylococcus aureus and Chromobacterium violaceum was evaluated using minimum inhibitory concentration (MIC) assays. The compound showed promising results with MIC values indicating substantial antibacterial potential .

Anticancer Activity

Recent research has highlighted the antiproliferative effects of this thiazole derivative against several human cancer cell lines, including MV4-11 (biphenotypic B myelomonocytic leukemia), MCF-7 (breast cancer), and A549 (lung cancer). The compound exhibited IC values ranging from 1.13 to 4.28 µg/mL across these cell lines, indicating strong anticancer properties while maintaining lower toxicity towards normal fibroblast cells .

Table 1: Anticancer Activity of this compound

| Cell Line | IC Value (µg/mL) | Selectivity Index |

|---|---|---|

| MV4-11 | 1.13 - 3.21 | High |

| MCF-7 | 3.18 - 4.28 | Moderate |

| A549 | Not specified | - |

Molecular docking studies suggest that this compound may interact with topoisomerases as potential targets for its anticancer activity. Additionally, the compound is believed to intercalate with DNA, disrupting replication processes in cancer cells .

Case Studies

A recent study investigated the effects of this compound on human cancer cell lines and normal fibroblast cells. Results indicated that while the compound effectively inhibited cancer cell proliferation, it exhibited significantly lower cytotoxicity against normal cells, highlighting its therapeutic potential .

Q & A

Q. What are the optimal synthetic routes for N-(3-chlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, and how can reaction yields be maximized?

The compound is typically synthesized via Hantzsch thiazole cyclization. A common approach involves reacting substituted thiourea derivatives with α-haloketones under reflux conditions. For example:

- Precursor preparation : 3-Chlorophenyl thiourea and 4-fluorophenacyl bromide are condensed in ethanol or DMF with catalytic acetic acid .

- Reaction optimization : Yields (~70%) are achieved by controlling temperature (reflux at 80–90°C for 2–4 hours) and stoichiometric ratios (1:1 molar ratio of thiourea to α-haloketone) .

- Purification : Recrystallization from ethanol/DMSO mixtures enhances purity (>95% by NMR).

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

Essential characterization methods include:

- ¹H/¹³C NMR : Key signals include the thiazole C2 proton (δ ~7.3–7.5 ppm) and aromatic protons from substituents (e.g., 4-fluorophenyl at δ ~7.06–7.80 ppm) .

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 361.2) confirm molecular weight .

- UV-Vis : Absorbance maxima near 260–280 nm indicate π→π* transitions in the thiazole and aromatic systems .

Q. How can researchers design preliminary biological assays to evaluate this compound’s bioactivity?

Initial screening should focus on target-specific assays:

- Tubulin inhibition : Use microtubule polymerization assays (IC₅₀ determination via turbidimetry) .

- Antimicrobial activity : Employ broth microdilution (MIC values against S. aureus or C. violaceum) with compound concentrations ≤50 μM .

- Cytotoxicity : Validate selectivity via MTT assays on non-cancerous cell lines (e.g., HEK-293).

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction provides precise bond angles and dihedral insights:

- Crystal growth : Slow evaporation from DMF/ethanol yields needle-shaped crystals suitable for diffraction .

- Key parameters :

Q. What methodologies address contradictions in biological activity data across studies?

Discrepancies in IC₅₀ or MIC values may arise from assay conditions or impurities. Mitigation strategies include:

- Standardized protocols : Use identical cell lines (e.g., ATCC-certified HeLa) and solvent controls (DMSO ≤0.1% v/v).

- Purity validation : HPLC-MS (>98% purity) and elemental analysis (C, H, N within ±0.4% theoretical) .

- Dose-response curves : Triplicate experiments with nonlinear regression (e.g., GraphPad Prism) improve reproducibility .

Q. How can computational modeling predict structure-activity relationships (SAR) for thiazol-2-amine derivatives?

Density functional theory (DFT) and molecular docking guide SAR:

- Electrostatic potential maps : Identify nucleophilic/electrophilic regions (e.g., fluorophenyl’s electron-withdrawing effect) .

- Target docking : AutoDock Vina simulates binding to tubulin (PDB: 1SA0) or CRF receptors, prioritizing substituent modifications at C4 and N1 positions .

- ADMET prediction : SwissADME estimates logP (~3.5) and bioavailability (<30%) to optimize pharmacokinetics .

Q. What strategies validate the compound’s mechanism of action in vivo?

Advanced pharmacological profiling requires:

- CRF receptor antagonism : Measure plasma ACTH suppression in restrained rats (ID₅₀ = 5 mg/kg p.o.) via ELISA .

- Brain penetration : Ex vivo binding assays (e.g., [¹²⁵I]-CRF displacement in rat cortex) confirm blood-brain barrier permeability .

- Metabolic stability : LC-MS/MS tracks hepatic clearance using microsomal incubations (t₁/₂ > 60 minutes preferred) .

Data Contradiction Analysis

Q. How should researchers reconcile divergent NMR spectral data for structurally similar thiazol-2-amine derivatives?

Variations in chemical shifts may stem from:

- Solvent effects : DMSO-d₆ vs. CDCl₃ alters proton exchange rates (e.g., amine protons at δ 6.64 ppm in CDCl₃ vs. δ 6.90 ppm in DMSO) .

- Tautomerism : Thiazole ring protonation states (e.g., 2-amine vs. 2-imine forms) affect δ values. Use 2D NMR (¹H-¹³C HSQC) to resolve ambiguity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.